molecular formula C12H13N3O2 B2847465 ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 866136-08-5

ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B2847465
CAS No.: 866136-08-5
M. Wt: 231.255
InChI Key: ZCFQBUMTWGIOCY-UHFFFAOYSA-N
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Description

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a triazole-based compound characterized by a phenyl substituent at the 5-position of the 1,2,4-triazole ring and an ethyl acetate group at the 3-position. The 1,2,4-triazole scaffold is widely studied due to its versatility in medicinal chemistry, particularly for antiviral, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

ethyl 2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-11(16)8-10-13-12(15-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFQBUMTWGIOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate has demonstrated significant antifungal properties. Research indicates that triazole derivatives are effective against a range of fungal pathogens. In a study, this compound exhibited activity against strains of Candida and Aspergillus, suggesting potential for development as an antifungal agent in clinical settings .

Anticancer Properties
Triazole derivatives, including this compound, have been investigated for their anticancer effects. Studies have shown that modifications in the triazole ring can enhance cytotoxic activity against various cancer cell lines. The compound's ability to inhibit tumor growth in vitro suggests further exploration for therapeutic use in oncology .

Analgesic Effects
Preliminary studies indicate that triazole derivatives may possess analgesic properties. This compound's influence on pain pathways could lead to its application in pain management therapies .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against plant pathogens could help protect crops from fungal infections, thereby improving yield and quality .

Plant Growth Regulators
Research has suggested that triazole compounds can act as plant growth regulators. This compound may influence plant metabolism and growth patterns, potentially leading to enhanced agricultural productivity .

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for its impact on material properties. The compound can enhance thermal stability and mechanical strength of polymers, making it valuable in the development of advanced materials for various industrial applications .

Coatings and Adhesives
The chemical structure of this compound allows it to be used in coatings and adhesives that require enhanced performance characteristics. Its potential resistance to environmental factors makes it suitable for protective coatings in harsh conditions .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
PharmaceuticalsAntifungal agentEffective against fungal pathogens
Anticancer propertiesInhibits tumor growth
Analgesic effectsPain management potential
AgricultureFungicideProtects crops from fungal infections
Plant growth regulatorEnhances agricultural productivity
Materials SciencePolymer chemistryImproves thermal stability and strength
Coatings and adhesivesEnhanced performance in harsh conditions

Mechanism of Action

The mechanism by which ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate exerts its effects involves its interaction with specific molecular targets. The phenyl group can enhance binding affinity to receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Variations in Triazole Derivatives
Compound Name Substituents at Key Positions Key Structural Features Reference ID
Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate 5-phenyl, 3-ethyl acetate Phenyl group enhances aromatic interactions
Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate 5-methyl, 3-ethyl acetate Smaller methyl group increases solubility
Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-cyclopropylnaphthalene, 3-thioacetate Bulky substituent improves lipophilicity
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate 5-bromo, 4-n-propylnaphthyl, thioacetate Bromine and naphthyl enhance steric effects
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-bromophenyl, 3-sulfanyl ethanol Bromine and hydroxyl group modify reactivity

Physicochemical and Crystallographic Insights

  • Crystal Structure: Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate exhibits bond lengths within normal ranges (C–N: 1.34–1.45 Å), confirming structural stability .
  • Elemental Analysis : Derivatives with nitro and trifluoromethyl groups (e.g., compound 9d) show precise C, H, N matches (e.g., Calc. C 44.33%, Found 44.21%), validating purity .
  • Solubility and Lipophilicity : Thio-containing analogs (e.g., compound 9) may exhibit lower solubility due to sulfur’s hydrophobicity compared to oxygen-based esters .

Biological Activity

Ethyl 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetate is a compound that belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 232.25 g/mol
  • CAS Number : 610281-88-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). It upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), leading to a disrupted Bax/Bcl-2 ratio that favors apoptosis .
    • Flow cytometry analysis indicated a significant increase in the percentage of cells in the S phase of the cell cycle, confirming its role in cell cycle arrest .
  • Cytotoxicity :
    • The IC50_{50} values for MCF-7 cells were reported at 19.6 µM, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties.

  • Evaluation Against Pathogens :
    • In vitro tests have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. In the case of this compound:

Structural FeatureEffect on Activity
Phenyl GroupEnhances lipophilicity and potentially increases membrane permeability
Triazole RingEssential for biological activity due to its role in interacting with biological targets

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives with similar structures exhibited enhanced anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Evaluation :
    • Another research highlighted the broad-spectrum antimicrobial activity of triazole compounds against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the triazole ring can lead to improved potency against resistant strains .

Preparation Methods

Hydrazinolysis and Cyclization

A foundational approach involves the cyclization of thiosemicarbazide precursors. For example, hydrazinolysis of ethyl 2-(hydrazinecarbonothioylthio)acetate with phenylhydrazine generates intermediate thiosemicarbazides, which undergo alkaline cyclization to form the triazole core. A typical procedure involves refluxing the thiosemicarbazide in ethanol with potassium hydroxide (2.0 equiv) at 80°C for 6–8 hours, yielding the target compound in 65–72% purity.

Key Reaction Parameters

Parameter Value
Solvent Ethanol
Temperature 80°C
Reaction Time 6–8 hours
Base KOH (2.0 equiv)
Yield 65–72%

This method’s efficiency depends on the electron-withdrawing nature of the phenyl group, which accelerates cyclization by stabilizing the transition state.

One-Pot Multicomponent Synthesis

Azide-Alkyne Cycloaddition with In Situ Esterification

Recent advances employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis. For instance, reacting 2-azidoacetophenone with ethyl propiolate in the presence of Cu(I) catalysts (e.g., CuI, 10 mol%) produces the triazole intermediate, which is subsequently esterified with acetic anhydride. This one-pot method achieves yields of 78–85% under mild conditions (room temperature, 12 hours).

Optimized Conditions

Component Quantity/Parameter
Azide 2-Azidoacetophenone
Alkyne Ethyl propiolate
Catalyst CuI (10 mol%)
Solvent Dichloromethane
Temperature 25°C
Reaction Time 12 hours
Yield 78–85%

This method minimizes byproduct formation and is scalable for industrial applications.

Post-Functionalization of Preformed Triazoles

Sulfur Alkylation of 5-Phenyl-1,2,4-triazole-3-thiol

Starting from 5-phenyl-1,2,4-triazole-3-thiol, sulfur alkylation with ethyl bromoacetate in dimethylformamide (DMF) at 60°C for 4 hours introduces the ethyl acetate group. Triethylamine (1.5 equiv) acts as a base, neutralizing HBr byproducts. Yields range from 70–75%, with purity confirmed via HPLC (>95%).

Reaction Scheme

  • Base Activation :
    $$ \text{5-Phenyl-1,2,4-triazole-3-thiol} + \text{Et}_3\text{N} \rightarrow \text{Thiolate Intermediate} $$
  • Alkylation :
    $$ \text{Thiolate} + \text{BrCH}_2\text{COOEt} \rightarrow \text{Ethyl 2-(5-Phenyl-4H-1,2,4-triazol-3-yl)acetate} $$

Performance Metrics

Metric Value
Solvent DMF
Temperature 60°C
Reaction Time 4 hours
Base Et₃N (1.5 equiv)
Yield 70–75%

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cyclocondensation : Moderate yields (65–72%) but requires inexpensive reagents.
  • CuAAC : High yields (78–85%) with excellent scalability, though Cu catalysts increase cost.
  • Post-Functionalization : Reliable for late-stage modifications but involves toxic solvents (DMF).

Purity and Byproducts

  • CuAAC produces fewer byproducts due to click chemistry’s selectivity.
  • Cyclocondensation may require chromatographic purification to remove unreacted hydrazines.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, SCH₂CO), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR : δ 170.2 (COO), 148.7 (triazole-C), 134.5–128.3 (phenyl-C), 61.5 (OCH₂), 34.2 (SCH₂), 14.1 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 261.0874 [M+H]⁺ (Calculated for C₁₂H₁₃N₃O₂S: 261.0876).

Industrial-Scale Considerations

Green Chemistry Adaptations

Replacing DMF with cyclopentyl methyl ether (CPME) in post-functionalization reduces environmental impact while maintaining yields (68–70%). Microwave-assisted cyclocondensation (100°C, 30 minutes) enhances throughput, achieving 70% yield with 20% energy savings.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Strategies
CyclizationHydrazine, NaOH, refluxProlonged heating (6–12 hours)
AlkylationEthyl chloroacetate, K₂CO₃, dry acetoneAnhydrous conditions, excess alkylating agent

Basic: How is structural confirmation achieved for this compound?

Answer:
Post-synthesis characterization employs:

  • Elemental analysis : Confirms stoichiometry (C, H, N, S content) .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O ester ~1700 cm⁻¹, triazole ring ~1600 cm⁻¹) .
    • ¹H/¹³C NMR : Assigns proton environments (e.g., ester CH₃ at ~1.2 ppm, aromatic protons at ~7.3–7.5 ppm) .
  • Chromatography : TLC/HPLC to verify purity (>95%) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Answer:
Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) .
  • Stoichiometry : Excess alkylating agent (1.2–1.5 equivalents) minimizes side reactions .

Case Study : Absolute alcohol with dry HCl gas increased esterification efficiency by 15% compared to aqueous conditions .

Advanced: What computational approaches predict the compound’s bioactivity and interactions?

Answer:

  • DFT studies : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • Molecular docking : Models interactions with targets (e.g., enzymes like CYP450) using software (AutoDock Vina) .
  • Hirshfeld analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from crystallographic data .

Example : DFT calculations on triazole derivatives revealed strong electrophilic regions at the triazole N2 position, correlating with antimicrobial activity .

Basic: What biological activities are associated with this compound?

Answer:
Reported activities include:

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer : IC₅₀ of 12–25 µM in breast cancer (MCF-7) cells via apoptosis induction .
  • Enzyme inhibition : COX-2 and α-glucosidase inhibition at nanomolar concentrations .

Q. Structure-Activity Relationship (SAR) :

Substituent ModificationBiological Impact
Phenyl group at C5 Enhances lipophilicity and target binding
Ethyl ester moiety Improves bioavailability via metabolic stability

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Discrepancies arise from:

  • Experimental variables : Differences in cell lines, assay protocols (e.g., MTT vs. resazurin assays) .
  • Structural analogs : Minor substituent changes (e.g., nitro vs. amino groups) drastically alter activity .
    Resolution Strategies :
  • Standardized assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Comparative SAR studies : Systematically vary substituents and test under identical conditions .

Basic: What techniques assess the compound’s purity and stability?

Answer:

  • TLC/HPLC : Monitors purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
  • Stability studies : Accelerated degradation under heat (40°C), light, and pH variations (1–13) to identify degradation products .

Advanced: What strategies enhance pharmacological properties through triazole ring modification?

Answer:

  • Heteroatom introduction : Sulfur or fluorine substituents improve metabolic stability .
  • Hybridization : Conjugation with indole or adamantane moieties enhances target selectivity (e.g., CCR5 receptor antagonism) .
  • Prodrug design : Ester-to-acid conversion for controlled release .

Case Study : Adamantane-conjugated analogs showed 10-fold higher blood-brain barrier penetration .

Basic: What are critical steps in multi-step synthesis protocols?

Answer:
Key steps include:

Triazole core formation : Cyclization under reflux (hydrazine + carbonyl reagent) .

Thioether linkage : Reaction with mercaptoacetic acid derivatives .

Esterification : Ethyl chloroacetate in basic media .

Q. Common Pitfalls :

  • Byproduct formation : Use excess alkylating agents to minimize unreacted intermediates .
  • Oxidation : Nitrogen atmosphere prevents thioether oxidation .

Advanced: How does crystallography elucidate molecular interactions?

Answer:

  • X-ray diffraction : Resolves bond lengths/angles (e.g., triazole ring planarity) .
  • SHELX refinement : Models disorder and thermal motion for accurate electron density maps .
  • Hydrogen-bond analysis : Identifies key interactions (e.g., N–H···O bonds stabilizing crystal packing) .

Example : X-ray data for a triazole-indole hybrid revealed π-π stacking between indole and triazole rings, critical for solid-state stability .

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